4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine
説明
4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine, also known as Mocetinostat, is a potent histone deacetylase (HDAC) inhibitor. It has been studied for its potential in cancer treatment and has shown promising results in preclinical trials.
作用機序
HDAC enzymes are responsible for removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene expression. 4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine inhibits HDAC enzymes by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in the relaxation of chromatin structure and activation of gene expression. The activation of tumor suppressor genes and the inhibition of oncogenes contribute to the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also promotes differentiation and senescence in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. The inhibition of angiogenesis can lead to the starvation of tumors and their subsequent regression.
実験室実験の利点と制限
4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine has several advantages for lab experiments. It is a potent HDAC inhibitor that can induce significant changes in gene expression. It has also been shown to have a favorable toxicity profile in preclinical studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its efficacy in long-term experiments.
将来の方向性
There are several future directions for the study of 4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine. One potential direction is to investigate its efficacy in combination with other anticancer agents. Combining this compound with other drugs that target different pathways in cancer cells may lead to synergistic effects and improved outcomes. Another potential direction is to investigate the use of this compound in combination with immunotherapy. HDAC inhibitors have been shown to enhance the efficacy of immunotherapy by increasing the expression of immune-related genes. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
科学的研究の応用
4-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}morpholine has been extensively studied for its potential in cancer treatment. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and leukemia. This compound works by inhibiting HDAC enzymes, which play a crucial role in regulating gene expression. By inhibiting HDAC enzymes, this compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
特性
IUPAC Name |
[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-4-2-11(3-5-12)13-10-14(21-16-13)15(18)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWKQJMHOIFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。